tert-butyl6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate
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Overview
Description
tert-butyl6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate: is a synthetic organic compound that belongs to the class of oxazepanes This compound is characterized by the presence of a tert-butyl group, an amino-pyrazole moiety, and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate typically involves multiple steps:
Formation of the oxazepane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Attachment of the amino-pyrazole moiety: This can be done through nucleophilic substitution reactions using suitable pyrazole derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-pyrazole moiety.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the oxazepane ring and the pyrazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine:
Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Material Manufacturing: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity. Alternatively, it may interact with cellular receptors, modulating signaling pathways and exerting its effects.
Comparison with Similar Compounds
- tert-butyl (3-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate
- tert-butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate
- tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate
Uniqueness:
- Structural Features: The presence of the oxazepane ring distinguishes tert-butyl6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate from other similar compounds.
- Reactivity: The compound’s unique structure may confer distinct reactivity patterns, making it suitable for specific applications.
- Applications: Its potential applications in various fields, such as medicinal chemistry and material science, highlight its versatility and uniqueness.
Properties
IUPAC Name |
tert-butyl 6-(4-aminopyrazol-1-yl)-1,4-oxazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-13(2,3)20-12(18)16-4-5-19-9-11(8-16)17-7-10(14)6-15-17/h6-7,11H,4-5,8-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKYMFWHPZPTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)N2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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